Cas no 2228186-19-2 (4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid)

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid structure
2228186-19-2 structure
商品名:4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
CAS番号:2228186-19-2
MF:C11H14N2O4
メガワット:238.239862918854
CID:6228621
PubChem ID:165791494

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
    • 2228186-19-2
    • EN300-1831415
    • インチ: 1S/C11H14N2O4/c1-7-2-3-10(13(16)17)9(4-7)8(6-12)5-11(14)15/h2-4,8H,5-6,12H2,1H3,(H,14,15)
    • InChIKey: JNZHUJJTCRDFDB-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CN)C1C=C(C)C=CC=1[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 238.09535693g/mol
  • どういたいしつりょう: 238.09535693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.6

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1831415-10.0g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
10g
$4176.0 2023-06-01
Enamine
EN300-1831415-10g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
10g
$4176.0 2023-09-19
Enamine
EN300-1831415-2.5g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
2.5g
$1903.0 2023-09-19
Enamine
EN300-1831415-0.5g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
0.5g
$933.0 2023-09-19
Enamine
EN300-1831415-0.1g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
0.1g
$855.0 2023-09-19
Enamine
EN300-1831415-0.25g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
0.25g
$893.0 2023-09-19
Enamine
EN300-1831415-0.05g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
0.05g
$816.0 2023-09-19
Enamine
EN300-1831415-1.0g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
1g
$971.0 2023-06-01
Enamine
EN300-1831415-5.0g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
5g
$2816.0 2023-06-01
Enamine
EN300-1831415-5g
4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid
2228186-19-2
5g
$2816.0 2023-09-19

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid 関連文献

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acidに関する追加情報

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid (CAS No. 2228186-19-2): A Comprehensive Overview

4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid, identified by its CAS number 2228186-19-2, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various therapeutic areas. The detailed exploration of this compound not only highlights its chemical properties but also delves into the latest research findings that underscore its importance in modern medicinal chemistry.

The molecular structure of 4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid comprises a butanoic acid backbone substituted with an amino group at the fourth position and a 5-methyl-2-nitrophenyl moiety at the third position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug design. The presence of both amino and nitro functional groups enhances its versatility, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.

In recent years, the compound has been extensively studied for its role in developing novel therapeutic agents. One of the most promising applications is in the field of anti-inflammatory and immunomodulatory drugs. Research indicates that derivatives of this compound exhibit significant inhibitory effects on key inflammatory pathways, such as COX-2 and NF-κB. These findings have prompted further investigation into its potential as a lead compound for the development of next-generation anti-inflammatory therapies.

Moreover, the structural features of 4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid have also been explored in the context of anticancer research. Studies have demonstrated that certain analogs of this molecule can selectively inhibit the growth of various cancer cell lines by interfering with critical signaling cascades involved in cell proliferation and survival. The nitrophenyl group, in particular, has been identified as a key pharmacophore that contributes to these anti-cancer effects by modulating enzyme activity and protein-protein interactions.

The synthesis of 4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid presents an intriguing challenge due to its complex structural framework. Advanced synthetic methodologies, including multi-step organic transformations and catalytic processes, have been employed to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled the development of more efficient routes, reducing both the cost and environmental impact of production. These improvements are crucial for facilitating further research and commercialization efforts.

The pharmacokinetic properties of this compound are another area of active investigation. Preliminary studies suggest that it exhibits favorable solubility and bioavailability profiles when administered orally or intravenously. This makes it a promising candidate for therapeutic applications where systemic delivery is required. Additionally, the compound's stability under various physiological conditions has been assessed, providing valuable insights into its potential for formulation development.

In conclusion, 4-amino-3-(5-methyl-2-nitrophenyl)butanoic acid (CAS No. 2228186-19-2) represents a compelling subject of study in medicinal chemistry. Its unique structural features and diverse biological activities make it a versatile scaffold for drug discovery. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in the development of innovative treatments for various diseases. The ongoing exploration of its synthetic pathways, pharmacological effects, and pharmacokinetic properties underscores its importance as a cornerstone in modern pharmaceutical research.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量